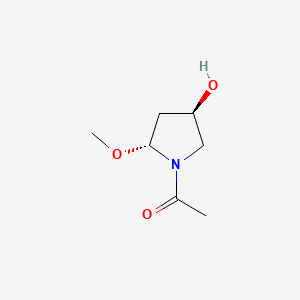

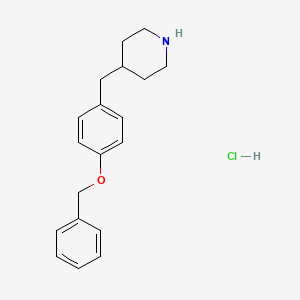

![molecular formula C21H28N2O5 B562202 (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 1356837-92-7](/img/structure/B562202.png)

(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, also known as (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 393.495. The purity is usually 95%.

BenchChem offers high-quality (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Application

Ramiprilat-d5, also known as Ramipril, is a popular angiotensin-converting enzyme inhibitor applied in the treatment of hypertension . Its therapeutic effect is oriented on the concentration of the active metabolite ramiprilat .

Toxicology Studies

The information about toxic drug levels of Ramiprilat-d5 is missing in the literature . Therefore, it can be used in toxicology studies to determine the toxic levels and effects of the drug on the human body.

Analytical Chemistry

Ramiprilat-d5 is used in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC–MS/MS) analytical methods . It helps in the determination of ramipril in human plasma .

Internal Standard in LC-MS/MS

A specific, sensitive, and reproducible high-performance liquid chromatography-tandem mass spectrometric method was developed and validated for determination of ramipril in human plasma, using ramiprilat-d5 as an internal standard .

Forensic Analysis

Ramiprilat-d5 can be used in forensic analysis. The concentration of Ramiprilat-d5 determined in femoral blood representing 33 cases was defined as comparable to therapeutic values expected for antemortem samples .

Mechanism of Action

Target of Action

Ramiprilat-d5, the active metabolite of the prodrug Ramipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Ramiprilat-d5 is the RAAS . By inhibiting ACE, Ramiprilat-d5 disrupts the conversion of ATI to ATII, a key step in the RAAS . This disruption leads to a decrease in ATII levels, which in turn reduces vasoconstriction and aldosterone secretion .

Pharmacokinetics

Ramipril, the prodrug of Ramiprilat-d5, is rapidly absorbed and then hydrolyzed in the liver to form Ramiprilat-d5 . In the therapeutic concentration range, protein binding of Ramipril and Ramiprilat is 73% and 56%, respectively . Ramiprilat binds to ACE with high affinity at concentrations similar to that of the enzyme and establishes equilibrium slowly . The dosage of Ramipril should be reduced in patients with renal impairment as renal excretion largely determines the drug’s duration of action .

Result of Action

The primary molecular effect of Ramiprilat-d5 is the inhibition of ACE, leading to a decrease in ATII levels . This results in vasodilation, reduced vasoconstriction, and decreased aldosterone secretion . On a cellular level, these changes can lead to a reduction in blood pressure and improvements in other hemodynamic factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ramiprilat-d5. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the drug’s metabolism can be affected by the patient’s liver function . Therefore, dosage adjustments may be necessary for patients with renal or hepatic impairment .

properties

IUPAC Name |

(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16-,17+,18-/m0/s1/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-WVRDEORASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)

![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)

![Oxireno[h]quinoline](/img/structure/B562124.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)